Cas no 168892-89-5 (tert-butyl 4-(piperidin-4-yloxy)methylpiperidine-1-carboxylate)
tert-butyl 4-(piperidin-4-yloxy)methylpiperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 1-Piperidinecarboxylic acid, 4-[(4-piperidinyloxy)methyl]-,1,1-dimethylethyl ester
- tert-butyl 4-(piperidin-4-yloxy)methylpiperidine-1-carboxylate
- EN300-31817529
- tert-butyl 4-[(piperidin-4-yloxy)methyl]piperidine-1-carboxylate
- 4-[(1-tert-Butyloxycarbonylpiperidin-4-yl)methyloxy]piperidine
- tert-butyl4-[(piperidin-4-yloxy)methyl]piperidine-1-carboxylate
- 168892-89-5
- BVGHDXFXSUEYBF-UHFFFAOYSA-N
- SCHEMBL7367546
- DB-145191
- tert-Butyl 4-((piperidin-4-yloxy)methyl)piperidine-1-carboxylate
-
- Inchi: 1S/C16H30N2O3/c1-16(2,3)21-15(19)18-10-6-13(7-11-18)12-20-14-4-8-17-9-5-14/h13-14,17H,4-12H2,1-3H3
- InChI Key: BVGHDXFXSUEYBF-UHFFFAOYSA-N
- SMILES: O(C1CCNCC1)CC1CCN(C(=O)OC(C)(C)C)CC1
Computed Properties
- Exact Mass: 298.2258
- Monoisotopic Mass: 298.22564282g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 327
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 50.8Ų
Experimental Properties
- PSA: 50.8
tert-butyl 4-(piperidin-4-yloxy)methylpiperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-31817529-0.05g |
tert-butyl 4-[(piperidin-4-yloxy)methyl]piperidine-1-carboxylate |
168892-89-5 | 95.0% | 0.05g |
$202.0 | 2025-03-19 | |
| Enamine | EN300-31817529-0.1g |
tert-butyl 4-[(piperidin-4-yloxy)methyl]piperidine-1-carboxylate |
168892-89-5 | 95.0% | 0.1g |
$301.0 | 2025-03-19 | |
| Enamine | EN300-31817529-0.25g |
tert-butyl 4-[(piperidin-4-yloxy)methyl]piperidine-1-carboxylate |
168892-89-5 | 95.0% | 0.25g |
$431.0 | 2025-03-19 | |
| Enamine | EN300-31817529-0.5g |
tert-butyl 4-[(piperidin-4-yloxy)methyl]piperidine-1-carboxylate |
168892-89-5 | 95.0% | 0.5g |
$679.0 | 2025-03-19 | |
| Enamine | EN300-31817529-1.0g |
tert-butyl 4-[(piperidin-4-yloxy)methyl]piperidine-1-carboxylate |
168892-89-5 | 95.0% | 1.0g |
$871.0 | 2025-03-19 | |
| Enamine | EN300-31817529-2.5g |
tert-butyl 4-[(piperidin-4-yloxy)methyl]piperidine-1-carboxylate |
168892-89-5 | 95.0% | 2.5g |
$1707.0 | 2025-03-19 | |
| Enamine | EN300-31817529-5.0g |
tert-butyl 4-[(piperidin-4-yloxy)methyl]piperidine-1-carboxylate |
168892-89-5 | 95.0% | 5.0g |
$2525.0 | 2025-03-19 | |
| Enamine | EN300-31817529-10.0g |
tert-butyl 4-[(piperidin-4-yloxy)methyl]piperidine-1-carboxylate |
168892-89-5 | 95.0% | 10.0g |
$3746.0 | 2025-03-19 | |
| Enamine | EN300-31817529-1g |
tert-butyl 4-[(piperidin-4-yloxy)methyl]piperidine-1-carboxylate |
168892-89-5 | 95% | 1g |
$871.0 | 2023-09-05 | |
| Enamine | EN300-31817529-5g |
tert-butyl 4-[(piperidin-4-yloxy)methyl]piperidine-1-carboxylate |
168892-89-5 | 95% | 5g |
$2525.0 | 2023-09-05 |
tert-butyl 4-(piperidin-4-yloxy)methylpiperidine-1-carboxylate Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on tert-butyl 4-(piperidin-4-yloxy)methylpiperidine-1-carboxylate
tert-butyl 4-(piperidin-4-yloxy)methylpiperidine-1-carboxylate: A Comprehensive Overview
tert-butyl 4-(piperidin-4-yloxy)methylpiperidine-1-carboxylate (CAS No. 168892-89-5) is a complex organic compound with significant applications in various fields of chemistry and materials science. This compound, often referred to as Tert-butyl Piperidine Derivative, has garnered attention due to its unique structural properties and potential for use in advanced chemical systems. Recent studies have highlighted its role in the development of novel materials, drug delivery systems, and as a precursor in the synthesis of bioactive molecules.
The molecular structure of tert-butyl 4-(piperidin-4-yloxy)methylpiperidine-1-carboxylate is characterized by a piperidine ring system, which is a six-membered cyclic amine. The presence of the tert-butyl group and the methyl group attached to the piperidine ring contributes to its stability and reactivity. The compound's structure also includes an oxy group, which plays a crucial role in its interactions with other molecules, making it a valuable component in various chemical reactions.
Recent research has focused on the synthesis and characterization of this compound, particularly its application in the development of polymer-based materials. Scientists have explored its ability to act as a crosslinking agent, enhancing the mechanical properties of polymers used in industrial applications. Additionally, studies have shown that tert-butyl 4-(piperidin-4-yloxy)methylpiperidine-1-carboxylate exhibits excellent thermal stability, making it suitable for high-temperature applications.
In the field of drug delivery, this compound has been investigated for its potential as a carrier molecule. Its ability to form stable complexes with other compounds makes it an attractive candidate for encapsulating drugs and delivering them to specific targets within the body. Researchers have also explored its compatibility with biodegradable polymers, further expanding its potential applications in the medical field.
The synthesis of tert-butyl 4-(piperidin-4-yloxy)methylpiperidine-1-carboxylate involves a multi-step process that requires precise control over reaction conditions. Recent advancements in synthetic chemistry have enabled more efficient methods for producing this compound, reducing production costs and improving yield rates. These developments have made it more accessible for use in both academic research and industrial applications.
Furthermore, the compound's ability to participate in various chemical reactions has led to its use as an intermediate in the synthesis of more complex molecules. For instance, it has been employed in the preparation of bioactive compounds with potential therapeutic applications. Its role as an intermediate highlights its importance in the broader context of organic synthesis.
In conclusion, tert-butyl 4-(piperidin-4-yloxy)methylpiperidine-1-carboxylate (CAS No. 168892-89-5) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structural properties, combined with recent advancements in synthesis and application techniques, position it as a valuable tool in modern chemistry and materials science.
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